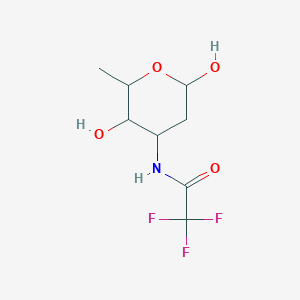
N-(Trifluoroacetamido)daunosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trifluoroacetamido)daunosamine is a chemical compound with the molecular formula C8H12F3NO4 and a molecular weight of 243.18 g/mol . It is an intermediate in the production of daunorubicin, an anthracycline antibiotic used in cancer treatment . This compound is primarily used for research purposes in the fields of proteomics and medicinal chemistry .
Preparation Methods
The synthesis of N-(Trifluoroacetamido)daunosamine involves several steps. One efficient strategy includes the preparation of 1-O-silylated 3-azido- and 3-N-trifluoroacetamido-2,3,6-trideoxy-L-arabino and L-lyxo-hexopyranoses . These compounds serve as glycosyl donors for the synthesis of anthracycline antibiotics and related DNA-binding agents . The reaction conditions typically involve the use of silylating agents and azides under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
N-(Trifluoroacetamido)daunosamine undergoes various chemical reactions, including substitution and glycosylation . Common reagents used in these reactions include silylating agents, azides, and glycosyl donors . The major products formed from these reactions are intermediates used in the synthesis of daunorubicin and other anthracycline antibiotics .
Scientific Research Applications
N-(Trifluoroacetamido)daunosamine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as an intermediate in the synthesis of daunorubicin and other anthracycline antibiotics . In biology and medicine, it is used to study the mechanisms of action of these antibiotics and their effects on cancer cells . In industry, it is used in the production of daunorubicin and related compounds .
Mechanism of Action
The mechanism of action of N-(Trifluoroacetamido)daunosamine involves its incorporation into the structure of daunorubicin . Daunorubicin exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and transcription . This leads to the halting of DNA replication and transcription, ultimately resulting in cell death . The daunosamine moiety of daunorubicin is considered to be the most sensitive part of the molecule in terms of biological response to chemical transformations .
Comparison with Similar Compounds
N-(Trifluoroacetamido)daunosamine is similar to other compounds used in the synthesis of anthracycline antibiotics, such as L-daunosamine and L-acosamine . it is unique in its incorporation of a trifluoroacetamido group, which enhances its stability and reactivity in chemical reactions . This makes it a valuable intermediate in the synthesis of daunorubicin and related compounds .
Similar Compounds:- L-daunosamine
- L-acosamine
- 3-azido-2,3,6-trideoxy-L-hexopyranoses
Properties
CAS No. |
64429-67-0 |
|---|---|
Molecular Formula |
C8H12F3NO4 |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
N-(3,6-dihydroxy-2-methyloxan-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H12F3NO4/c1-3-6(14)4(2-5(13)16-3)12-7(15)8(9,10)11/h3-6,13-14H,2H2,1H3,(H,12,15) |
InChI Key |
KDSJJWJDPYHURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
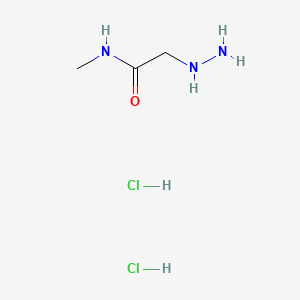

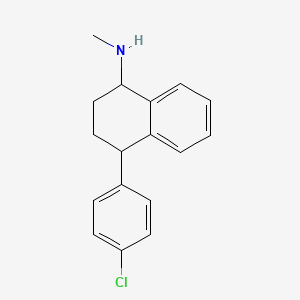
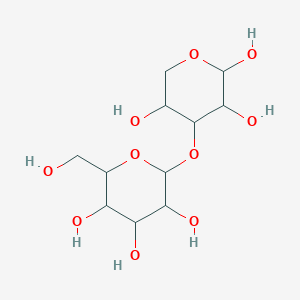
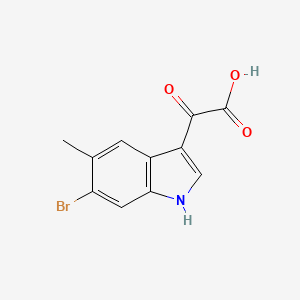
![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)
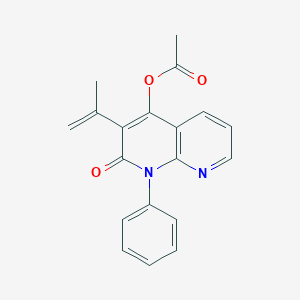
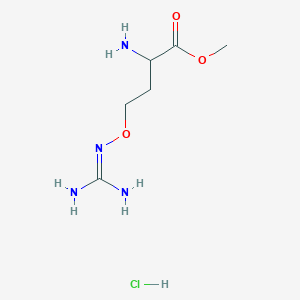
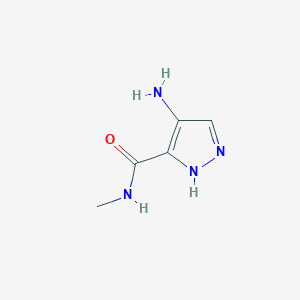
![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)

![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
